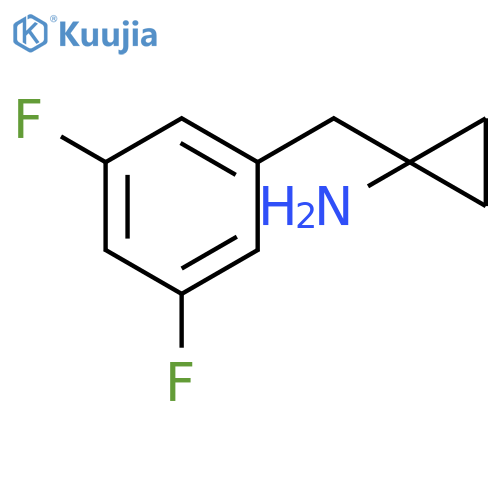Cas no 869535-64-8 (1-(3,5-difluorophenyl)methylcyclopropan-1-amine)
1-(3,5-ジフルオロフェニル)メチルシクロプロパン-1-アミンは、有機合成化学において重要な中間体として利用される化合物です。3,5-ジフルオロフェニル基とシクロプロパン環を有するアミン構造を特徴とし、医薬品や農薬の開発において有用な骨格を提供します。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できます。シクロプロパン環の剛直な構造は分子の立体配座を制約し、標的タンパク質との選択的な相互作用を可能にします。この化合物は、創薬研究において新規活性化合物の設計・合成に活用されることが期待されます。

869535-64-8 structure
商品名:1-(3,5-difluorophenyl)methylcyclopropan-1-amine
1-(3,5-difluorophenyl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-difluorophenyl)methylcyclopropan-1-amine
- Cyclopropanamine, 1-[(3,5-difluorophenyl)methyl]-
- EN300-1857802
- 1-(3,5-difluoro-benzyl)-cyclopropylamine
- AKOS011971460
- UKZTZRSYERZESC-UHFFFAOYSA-N
- 1-(3,5-Difluorobenzyl)cyclopropan-1-amine
- 869535-64-8
- 1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine
- CS-0457516
- SCHEMBL1823510
-
- インチ: 1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-10(13)1-2-10/h3-5H,1-2,6,13H2
- InChIKey: UKZTZRSYERZESC-UHFFFAOYSA-N
- ほほえんだ: C1(CC2=CC(F)=CC(F)=C2)(N)CC1
計算された属性
- せいみつぶんしりょう: 183.08595568g/mol
- どういたいしつりょう: 183.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 215.2±20.0 °C(Predicted)
- 酸性度係数(pKa): 7.81±0.20(Predicted)
1-(3,5-difluorophenyl)methylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857802-2.5g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1857802-1.0g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1857802-10g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1857802-1g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 1g |
$986.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528183-25mg |
1-(3,5-Difluorobenzyl)cyclopropan-1-amine |
869535-64-8 | 98% | 25mg |
¥2998.00 | 2024-04-27 | |
| Enamine | EN300-1857802-0.1g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 0.1g |
$867.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528183-250mg |
1-(3,5-Difluorobenzyl)cyclopropan-1-amine |
869535-64-8 | 98% | 250mg |
¥7197.00 | 2024-04-27 | |
| Enamine | EN300-1857802-5g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1857802-0.05g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1857802-0.25g |
1-[(3,5-difluorophenyl)methyl]cyclopropan-1-amine |
869535-64-8 | 0.25g |
$906.0 | 2023-09-18 |
1-(3,5-difluorophenyl)methylcyclopropan-1-amine 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
869535-64-8 (1-(3,5-difluorophenyl)methylcyclopropan-1-amine) 関連製品
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
